1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-5-32-22-11-12-25-23(15-22)27-24(16-28-25)26(19-7-6-8-21(14-19)31-4)29-30(27)20-10-9-17(2)18(3)13-20/h6-16H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFVMFJAOSNVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazoloquinoline core structure. The final step involves the ethoxylation of the pyrazoloquinoline to introduce the ethoxy group at the 8-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under various conditions (e.g., Friedel-Crafts reactions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.
Scientific Research Applications
Antiviral Properties
Recent studies indicate that pyrazole derivatives, including 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, exhibit promising antiviral activities. Notably:
- Mechanism of Action : Pyrazole compounds have been shown to inhibit viral replication by targeting various stages of the viral life cycle. For instance, modifications in the structure can enhance their efficacy against viruses such as HIV and influenza .
- Efficacy Against Specific Viruses : Research highlights that certain pyrazole derivatives demonstrate significant antiviral activity against multiple viruses, including:
Cancer Research
The compound's structural features suggest potential applications in cancer therapy:
- Targeting Cancer Cells : Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The presence of methoxy and ethoxy groups enhances the interaction with cellular targets, contributing to their cytotoxic effects .
- Case Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Increase solubility and enhance biological activity |
| Ethoxy groups | Improve binding affinity to target proteins |
| Dimethylphenyl substitutions | Alter pharmacokinetic properties and enhance selectivity |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements focus on environmentally friendly methods that reduce waste and increase yield .
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, we compare it with structurally and functionally related pyrazoloquinoline derivatives.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity The 3-methoxyphenyl group in the target compound may enhance binding to aromatic receptors compared to the 4-fluorophenyl group in , which prioritizes electronic effects over steric interactions. Amino groups (e.g., in compound 2i ) significantly boost anti-inflammatory activity, suggesting that the absence of an NH2 group in the target compound might limit its potency unless compensatory substituents (e.g., ethoxy) offset this.
Structural Isomerism Pyrazolo[3,4-b]quinoline isomers (e.g., ) exhibit distinct electronic properties compared to [4,3-c] isomers due to differences in ring fusion. The [3,4-b] isomer’s CF3-substituted derivative shows utility in OLEDs, whereas [4,3-c] derivatives are more common in pharmaceutical research .
Molecular Weight and Solubility
- The target compound’s higher molecular weight (C28H25N3O2 vs. C18H14FN3O in ) may reduce solubility but improve membrane permeability in biological systems.
Halogen vs. Alkoxy Substituents
- Fluorine or chlorine atoms (e.g., ) enhance metabolic stability, while ethoxy/methoxy groups improve solubility and hydrogen-bonding capacity .
Research Findings and Trends
- Anti-Inflammatory Activity: Pyrazolo[4,3-c]quinolines with amino and hydroxyl groups (e.g., 2i and 2m ) show IC50 values comparable to the control drug 1400W, highlighting the importance of polar substituents. The target compound’s lack of amino groups may necessitate structural optimization for similar efficacy.
- Synthetic Flexibility: The quinoline scaffold allows modular substitution, enabling tailored properties for specific applications (e.g., anti-inflammatory vs. OLED materials) .
Biological Activity
1-(3,4-Dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazoloquinoline core, which is known for various biological activities. Its molecular formula is , and it has a molecular weight of 334.4 g/mol. The presence of multiple aromatic rings and substituents contributes to its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoloquinolines exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that related pyrazoloquinoline derivatives induced apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antioxidant Activity
The antioxidant capacity of this compound has also been explored. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that the compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .
Cholinesterase Inhibition
In the context of neurodegenerative diseases such as Alzheimer's, cholinesterase inhibitors are vital therapeutic agents. Preliminary data suggest that this compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This inhibition could enhance cholinergic neurotransmission and improve cognitive function .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Antioxidant Mechanism : Its ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Enzyme Interaction : The structural features allow for effective binding to AChE and BuChE, potentially through hydrogen bonding and hydrophobic interactions.
Study on Anticancer Effects
A study conducted on various pyrazoloquinoline derivatives demonstrated that modifications at specific positions significantly influenced their anticancer efficacy. The tested compounds showed IC50 values ranging from 5 to 20 µM against different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 10 |
| B | HeLa | 15 |
| C | A549 | 20 |
Neuroprotective Effects
In another investigation focused on cognitive enhancement, derivatives were assessed for their ability to inhibit cholinesterases. The results indicated that certain analogs exhibited IC50 values below 10 µM for AChE inhibition, suggesting significant potential for treating Alzheimer's disease .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| D | 8 | 12 |
| E | 5 | 9 |
Q & A
Q. What are the foundational synthetic routes for 1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline?
The compound is synthesized via condensation reactions using intermediates like 2,4-dichloroquinoline-3-carbonitrile. Substituted anilines (e.g., 3-methoxyphenylhydrazine) are reacted under reflux in solvents like xylenes with triethylamine as a base. Purification involves recrystallization from acetonitrile or ethanol, yielding derivatives with >70% purity (e.g., 71% yield reported for similar structures) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
Q. What are the primary challenges in achieving regioselectivity during synthesis?
Regioselectivity is influenced by steric and electronic effects of substituents. For example, electron-donating groups (e.g., methoxy) at the 3-position direct nucleophilic attack to specific quinoline carbons. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products .
Advanced Research Questions
Q. How can reaction yields be improved when introducing electron-donating groups (e.g., ethoxy, methoxy)?
- Catalytic Systems : Use Pd-mediated cross-coupling for aryl ether formation (e.g., ethoxy groups at position 8) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16h to 2h) while maintaining >80% yield .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays (e.g., NO inhibition) at multiple concentrations to confirm IC50 trends .
- Structural Analog Comparisons : Test derivatives with single substituent changes to isolate functional group contributions (e.g., replacing ethoxy with methyl in anti-inflammatory assays) .
- Meta-Analysis : Cross-reference crystallographic data (e.g., bond angles, torsion angles) with activity to identify conformational dependencies .
Q. How do substitution patterns on the pyrazoloquinoline core influence pharmacological selectivity?
- Position 3 (3-Methoxyphenyl) : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Position 8 (Ethoxy Group) : Modulates electron density, affecting binding to inflammatory targets like iNOS .
- Amino Group Introduction : At position 4, increases hydrogen-bonding potential, critical for kinase inhibition .
Methodological Considerations
Q. What computational tools aid in predicting structure-activity relationships (SAR)?
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., GABA receptors) using crystallographic data .
- QSAR Models : Correlate Hammett constants of substituents (σ) with biological activity to guide synthetic priorities .
Q. How should researchers validate synthetic intermediates when scaling up production?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
